Pyridine, 2-(ethylthio)-

Beschreibung

BenchChem offers high-quality Pyridine, 2-(ethylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2-(ethylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

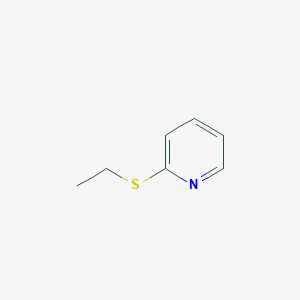

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTBXHXRHAFYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328617 | |

| Record name | 2-ethylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19006-76-9 | |

| Record name | 2-ethylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Ethylthio)pyridine (CAS: 19006-76-9): A Key Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 2-Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a "privileged scaffold" in drug design. Within this vast chemical space, 2-(Ethylthio)pyridine, also known as ethyl 2-pyridyl sulfide, emerges as a particularly valuable building block. Its strategic combination of a nucleophilic sulfur atom and the versatile pyridine core offers a rich platform for molecular elaboration and the introduction of diverse functionalities. This guide provides a comprehensive technical overview of 2-(Ethylthio)pyridine, from its fundamental properties and synthesis to its reactivity and applications, designed to empower researchers in their quest for novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic characteristics of a molecule is fundamental to its effective utilization in synthesis and analysis.

Core Properties

2-(Ethylthio)pyridine is a liquid at room temperature with a distinct odor. Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19006-76-9 | [2] |

| Molecular Formula | C₇H₉NS | [2] |

| Molecular Weight | 139.22 g/mol | [2] |

| Boiling Point | Not explicitly found, but for the related 2-ethylpyridine, it is 149-151 °C. | [3] |

| Density | Not explicitly found for the title compound. | |

| LogP | 2.1 | [2] |

| Appearance | Colorless to pale yellow liquid (inferred from related compounds). |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-(Ethylthio)pyridine.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification of 2-(Ethylthio)pyridine. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak ([M]⁺) at m/z = 139.[2] Key fragmentation patterns include the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 110, and the cleavage of the C-S bond to produce the pyridinium cation at m/z = 79.[2] A peak at m/z = 106, corresponding to the loss of a methyl group from the ethylthio side chain after rearrangement, is also commonly observed.[2]

¹H NMR (Predicted):

-

Ethyl Group (CH₂): A quartet is expected around δ 3.0-3.3 ppm due to coupling with the adjacent methyl protons.

-

Ethyl Group (CH₃): A triplet is expected around δ 1.2-1.5 ppm due to coupling with the methylene protons.

-

Pyridine Ring:

-

H6: A doublet of doublets is expected around δ 8.3-8.5 ppm.

-

H4: A triplet of doublets is expected around δ 7.4-7.6 ppm.

-

H5: A doublet of doublets is expected around δ 7.0-7.2 ppm.

-

H3: A doublet of doublets is expected around δ 6.9-7.1 ppm.

-

¹³C NMR (Predicted):

-

Ethyl Group (CH₂): A signal is expected around δ 30-35 ppm.

-

Ethyl Group (CH₃): A signal is expected around δ 13-16 ppm.

-

Pyridine Ring:

-

C2: The carbon attached to the sulfur is expected to be the most downfield of the pyridine carbons, likely in the range of δ 158-162 ppm.

-

C6: A signal is expected around δ 148-150 ppm.

-

C4: A signal is expected around δ 135-137 ppm.

-

C3: A signal is expected around δ 122-124 ppm.

-

C5: A signal is expected around δ 119-121 ppm.

-

The IR spectrum of 2-(Ethylthio)pyridine will exhibit characteristic absorption bands corresponding to its functional groups.

-

C-H stretching (aromatic): Peaks are expected in the region of 3000-3100 cm⁻¹.[4]

-

C-H stretching (aliphatic): Peaks are expected in the region of 2850-2970 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): A series of bands are expected in the region of 1400-1600 cm⁻¹.[5]

-

C-S stretching: A weaker band is expected in the region of 600-800 cm⁻¹.

Synthesis of 2-(Ethylthio)pyridine: A Practical and Validated Protocol

The most direct and widely applicable method for the synthesis of 2-(Ethylthio)pyridine is the S-alkylation of 2-mercaptopyridine (which exists in tautomeric equilibrium with pyridine-2-thione).[6] This nucleophilic substitution reaction is typically carried out using an ethyl halide in the presence of a base.

Reaction Mechanism

The reaction proceeds via a classical Sₙ2 mechanism. The basic conditions deprotonate the thiol group of 2-mercaptopyridine, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming the C-S bond.

Figure 1: General workflow for the synthesis of 2-(Ethylthio)pyridine via S-alkylation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

2-Mercaptopyridine

-

Ethyl bromide or Ethyl iodide

-

Sodium hydride (60% dispersion in mineral oil) or anhydrous Potassium Carbonate

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-mercaptopyridine (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF or acetone to the flask to dissolve the 2-mercaptopyridine. If using sodium hydride, add it portion-wise (1.1 eq) at 0 °C and stir for 30 minutes to allow for complete deprotonation (cessation of hydrogen gas evolution). If using potassium carbonate (2.0 eq), it can be added directly to the solution at room temperature.

-

Alkylation: Add the ethyl halide (1.1 eq) dropwise via the dropping funnel at 0 °C (for NaH) or room temperature (for K₂CO₃).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If using NaH, carefully quench the reaction at 0 °C by the slow addition of water.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 2-(Ethylthio)pyridine can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial when using a strong base like sodium hydride to prevent its reaction with water.

-

Choice of Base: Sodium hydride provides rapid and irreversible deprotonation, driving the reaction to completion. Potassium carbonate is a milder, safer, and more user-friendly alternative, particularly suitable for larger-scale syntheses.

-

Solvent Selection: DMF and acetone are polar aprotic solvents that effectively dissolve the reactants and facilitate the Sₙ2 reaction.

-

Work-up Procedure: The aqueous work-up is designed to remove the inorganic salts and any remaining DMF. The bicarbonate wash neutralizes any residual acidic species.

Reactivity Profile and Synthetic Utility

The reactivity of 2-(Ethylthio)pyridine is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich sulfur atom.

Reactions at the Sulfur Atom

The lone pairs on the sulfur atom make it susceptible to oxidation.

-

Oxidation to Sulfoxide and Sulfone: The ethylthio group can be selectively oxidized to the corresponding sulfoxide (2-(ethylsulfinyl)pyridine) and sulfone (2-(ethylsulfonyl)pyridine) using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The extent of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions. These oxidized derivatives are valuable intermediates, as the sulfinyl and sulfonyl groups can act as leaving groups in nucleophilic aromatic substitution reactions.

Figure 3: Role of 2-(Ethylthio)pyridine as a versatile intermediate in the synthesis of bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(Ethylthio)pyridine.

-

Hazards: Based on data for related compounds, 2-(Ethylthio)pyridine is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. [7]It is also expected to be a flammable liquid and vapor.

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion and Future Outlook

2-(Ethylthio)pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined reactivity, and potential for elaboration into a wide array of functionalized pyridine derivatives make it an attractive starting material for the synthesis of novel therapeutic agents. The ability to leverage the reactivity of both the sulfur atom and the pyridine ring provides a dual handle for molecular diversification. As the demand for novel heterocyclic scaffolds in drug development continues to grow, the strategic application of intermediates like 2-(Ethylthio)pyridine will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

-

PubChem. (n.d.). Pyridine, 2-(ethylthio)-. National Center for Biotechnology Information. Retrieved from [Link]

- DTIC. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Ethylpyridine.

-

Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved from [Link]

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved from a relevant section within the article discussing 2-(1-adamantylthio)

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Carl ROTH. (2025).

- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.

- Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.

- Organic Syntheses. (n.d.). Guanidoacetic acid.

- ATSDR. (n.d.). Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry.

- Quora. (2018).

- Medium. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis.

- YouTube. (2018). 17 Electrophilic & Nucleophilic Substitution Reaction of Pyridine.

- Sigma-Aldrich. (2025).

- ResearchGate. (2021). Pyridine and GC Capillary Column, is it safe?.

- Sigma-Aldrich. (n.d.). 2-(Methylthio)pyridine.

- FRONTIERS IN CHEMICAL SCIENCES. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.

- ResearchG

- Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.

- The Human Metabolome Database. (n.d.).

- CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- PubMed. (n.d.).

- Cheméo. (n.d.). Chemical Properties of Pyridine, 2-ethyl- (CAS 100-71-0).

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1.

- ACS Publications. (2026).

- PubChem. (n.d.). Pyridine, 2-(methylthio)-.

- Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.

- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- Cayman Chemical. (2025).

- AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.

- Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Journal of Fluorine Chemistry. (n.d.). Heterocyclic polyfluoro-compounds. Part XXIII.

- CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- FooDB. (2010). Showing Compound 2-Ethylpyridine (FDB004395).

- The Good Scents Company. (n.d.). 2-ethyl pyridine, 100-71-0.

- ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine.

- Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments.

Sources

- 1. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]

- 2. Pyridine, 2-(ethylthio)- | C7H9NS | CID 412543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. chimia.ch [chimia.ch]

- 6. 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Pyridine, 2-(ethylthio)-: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Pyridine, 2-(ethylthio)-, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. The document delves into its fundamental physicochemical properties, detailed synthetic protocols, and thorough spectroscopic characterization. Furthermore, it explores the reactivity of this scaffold and its emerging applications, particularly in the design of targeted therapeutics such as kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utilization of this versatile compound.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone for the design of novel therapeutics.[2] The introduction of a thioether linkage at the 2-position, as seen in Pyridine, 2-(ethylthio)-, offers a valuable vector for molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide serves to consolidate the key technical information regarding Pyridine, 2-(ethylthio)-, providing a robust resource for its application in a research and development setting.

Core Molecular Attributes

A thorough understanding of the fundamental properties of a chemical entity is paramount before its inclusion in any synthetic or screening workflow.

Molecular Formula and Weight

The basic structural and mass characteristics of Pyridine, 2-(ethylthio)- are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Pyridine, 2-(ethylthio)- | |

| Synonyms | 2-(Ethylsulfanyl)pyridine, Ethyl 2-pyridyl sulfide | |

| Molecular Formula | C7H9NS | |

| Molecular Weight | 139.22 g/mol | |

| CAS Number | 19006-76-9 |

Physicochemical Properties (Predicted)

While extensive experimental data for this specific compound is not widely published, computational predictions provide valuable insights into its behavior.

| Property | Predicted Value |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 38.2 Ų |

Synthesis and Elucidation

The synthesis of 2-alkylthiopyridines can be approached through several reliable methods. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction.

Synthetic Pathways

Two primary and validated pathways for the synthesis of 2-alkylthiopyridines involve the S-alkylation of pyridine-2(1H)-thione or the nucleophilic substitution of a 2-halopyridine.

Figure 1: Key synthetic routes to Pyridine, 2-(ethylthio)-.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure for the S-alkylation of pyridine-2(1H)-thione, a common and efficient method for preparing 2-alkylthiopyridines.[3]

Objective: To synthesize Pyridine, 2-(ethylthio)- from Pyridine-2(1H)-thione.

Materials:

-

Pyridine-2(1H)-thione

-

Ethyl iodide

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine-2(1H)-thione (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF (or acetone) to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise (or potassium carbonate (1.5 eq)). Causality Note: The base deprotonates the thiol tautomer of pyridine-2(1H)-thione to form the more nucleophilic thiolate anion.

-

Alkylation: While maintaining the temperature at 0 °C, add ethyl iodide (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate indicates a successful reaction.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Causality Note: The washing steps remove any remaining inorganic salts and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Pyridine, 2-(ethylthio)-.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the ethyl group and the pyridine ring protons.

-

Ethyl Group: A triplet integrating to 3 protons around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2 protons around δ 3.0-3.3 ppm (CH₂), with a coupling constant (J) of approximately 7.5 Hz.

-

Pyridine Ring: Four distinct aromatic protons will be observed. The proton at C6 (adjacent to the nitrogen) will be the most downfield, likely around δ 8.3-8.5 ppm. The protons at C3, C4, and C5 will appear in the range of δ 6.9-7.6 ppm, with coupling patterns characteristic of a 2-substituted pyridine.

¹³C NMR: The carbon NMR spectrum will display seven unique signals.

-

Ethyl Group: Two aliphatic signals are expected, one around δ 14-16 ppm (CH₃) and another around δ 28-32 ppm (CH₂).

-

Pyridine Ring: Five aromatic signals will be present. The carbon attached to the sulfur (C2) will be significantly deshielded, appearing around δ 158-162 ppm. The other four carbons of the pyridine ring will resonate in the region of δ 118-150 ppm.

Mass Spectrometry (MS)

In an electron ionization mass spectrum (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 139. Key fragmentation patterns would likely involve the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 110, and cleavage of the C-S bond.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): A series of sharp absorptions in the 1600-1400 cm⁻¹ region.

-

C-S stretching: Typically a weaker absorption in the 800-600 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

Pyridine, 2-(ethylthio)- possesses two key reactive sites that dictate its utility as a synthetic intermediate: the pyridine ring and the thioether linkage.

Figure 2: Key reactivity sites of Pyridine, 2-(ethylthio)-.

Oxidation of the Thioether

The sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This transformation is crucial as it modulates the electronic properties of the pyridine ring, making it more electron-deficient and susceptible to nucleophilic attack. Furthermore, the resulting sulfone can act as a good leaving group in nucleophilic aromatic substitution reactions.

Reactions on the Pyridine Ring

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under forcing conditions, substitution may occur, primarily at the 3- and 5-positions.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitrogen atom facilitates SNAr reactions, particularly if an activating group (like a nitro group) is present on the ring or if the thioether is oxidized to a sulfone.

Applications in Drug Discovery and Development

The 2-thiopyridine scaffold is a recurring motif in compounds designed to interact with various biological targets. Its ability to act as a hydrogen bond acceptor and its conformational flexibility make it a valuable component in pharmacophore design.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site. Pyridine derivatives, including those with thioether substituents, are frequently explored for this purpose.[7][8] The 2-(ethylthio)pyridine moiety can be incorporated into larger molecules designed to target specific kinases implicated in cancer and inflammatory diseases.[9][10] For instance, derivatives of 3-(thiophen/thiazole-2-ylthio)pyridine have been investigated as multi-target anticancer agents, showing inhibitory activity against kinases such as FGFR3, EGFR, and JAK.[9]

Anticancer and Antimicrobial Potential

The pyridine nucleus is integral to numerous anticancer and antimicrobial agents.[2][3][8] The incorporation of a thioether at the 2-position provides a handle for creating libraries of compounds for high-throughput screening. For example, various substituted pyridine-2(1H)-thione derivatives have been synthesized and shown to possess significant antiproliferative activity against cancer cell lines.[3] These thione precursors can be readily converted to their S-alkylated counterparts, such as 2-(ethylthio)pyridine derivatives, to explore structure-activity relationships (SAR).

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Pyridine, 2-(ethylthio)- and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Pyridine, 2-(ethylthio)- is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis, predictable reactivity, and the proven track record of the parent pyridine scaffold in successful drug molecules underscore its potential. This guide has provided a foundational understanding of its core properties, synthesis, and applications, aiming to facilitate its effective use in the discovery and development of next-generation therapeutics. As the quest for more selective and potent drugs continues, scaffolds like Pyridine, 2-(ethylthio)- will undoubtedly play a significant role in shaping the future of medicine.

References

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. (2019). OSTI.GOV. Retrieved January 25, 2026, from [Link]

-

2-Alkenylthieno[2,3-b]pyridine-5-carbonitriles: Potent and selective inhibitors of PKCtheta. (2008). PubMed. Retrieved January 25, 2026, from [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

- Process for preparing 2-ethyl-pyridine. (1976). Google Patents.

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Wiley Online Library. Retrieved January 25, 2026, from [Link]

-

2,2' : 6',2' -terpyridine. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database. Retrieved January 25, 2026, from [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. Retrieved January 25, 2026, from [Link]

-

Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope. Retrieved January 25, 2026, from [Link]

-

Biosynthesis of pyridine Derivatives. (n.d.). Retrieved January 25, 2026, from [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsat.org [ijsat.org]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. hmdb.ca [hmdb.ca]

- 6. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents (Journal Article) | OSTI.GOV [osti.gov]

- 10. 2-Alkenylthieno[2,3-b]pyridine-5-carbonitriles: Potent and selective inhibitors of PKCtheta - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Pyridine, 2-(ethylthio)-: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of Pyridine, 2-(ethylthio)- , also known as 2-ethylsulfanylpyridine. The information herein is curated for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical data for this compound. This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in elucidating the structure and properties of this molecule.

Introduction to Pyridine, 2-(ethylthio)-

Pyridine, 2-(ethylthio)- (C₇H₉NS) is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an ethylthio group.[1] Its molecular weight is 139.22 g/mol , and its Chemical Abstracts Service (CAS) registry number is 19006-76-9.[1] The structural elucidation and purity assessment of such molecules are paramount in chemical synthesis and drug discovery, necessitating the use of various spectroscopic techniques. This guide will explore the expected and observed spectroscopic data for this compound, providing a framework for its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2][3] For Pyridine, 2-(ethylthio)-, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for Pyridine, 2-(ethylthio)-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.3 - 8.5 | Doublet | 4.0 - 6.0 |

| H-4 (Pyridine) | 7.4 - 7.6 | Triplet of doublets | 7.0 - 8.0, 1.5 - 2.5 |

| H-5 (Pyridine) | 7.0 - 7.2 | Triplet | 7.0 - 8.0 |

| H-3 (Pyridine) | 6.9 - 7.1 | Doublet | 7.0 - 8.0 |

| -SCH₂- | 3.1 - 3.3 | Quartet | 7.0 - 8.0 |

| -CH₃ | 1.3 - 1.5 | Triplet | 7.0 - 8.0 |

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon environment within the molecule. The pyridine ring carbons will appear in the aromatic region, with the carbon attached to the sulfur atom (C-2) being significantly influenced by the substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyridine, 2-(ethylthio)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 158 - 162 |

| C-6 (Pyridine) | 148 - 150 |

| C-4 (Pyridine) | 135 - 137 |

| C-3 (Pyridine) | 120 - 122 |

| C-5 (Pyridine) | 118 - 120 |

| -SCH₂- | 28 - 32 |

| -CH₃ | 13 - 16 |

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of heterocyclic compounds like Pyridine, 2-(ethylthio)-.

Sample Preparation:

-

Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4][5] Chloroform-d (CDCl₃) is a common choice for many organic molecules.[6]

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[4]

-

If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[4]

-

Cap the NMR tube and carefully wipe the outside.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[6][7]

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Predicted IR Spectral Data

The IR spectrum of Pyridine, 2-(ethylthio)- is expected to show characteristic absorptions for the aromatic pyridine ring and the aliphatic ethylthio group.

Table 3: Predicted IR Absorption Bands for Pyridine, 2-(ethylthio)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) |

| 2975 - 2950 | C-H stretch | Aliphatic (-CH₃) |

| 2940 - 2910 | C-H stretch | Aliphatic (-CH₂-) |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring (Pyridine) |

| 1470 - 1430 | C-H bend | Aliphatic (-CH₂, -CH₃) |

| 750 - 700 | C-S stretch | Thioether |

| 800 - 600 | C-H out-of-plane bend | Aromatic (Pyridine) |

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol for FTIR Spectroscopy

A common and convenient method for analyzing liquid samples is Attenuated Total Reflectance (ATR) FTIR.[9]

Sample Preparation and Analysis (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of Pyridine, 2-(ethylthio)- directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] It is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.[10][11]

Mass Spectral Data

The electron ionization (EI) mass spectrum of Pyridine, 2-(ethylthio)- is expected to show a molecular ion peak (M⁺) at m/z 139, corresponding to its molecular weight.[1] The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments.

Table 4: Observed and Expected Mass Spectral Fragments for Pyridine, 2-(ethylthio)-

| m/z | Ion | Putative Origin |

| 139 | [C₇H₉NS]⁺ | Molecular Ion (M⁺) |

| 110 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 106 | [M - SH]⁺ | Loss of a sulfhydryl radical |

| 79 | [C₅H₅N]⁺ | Pyridine cation radical |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Data for m/z 139, 106, and 79 is from PubChem.[1]

The fragmentation of 2-substituted pyridines is often directed by the ring nitrogen.[1] For 2-alkylthiopyridines, common fragmentation pathways involve cleavage of the C-S bond and the S-alkyl bond.[12]

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile organic compounds like Pyridine, 2-(ethylthio)-.[13][14]

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).[15] A typical concentration is around 1 mg/mL.

-

Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and column.

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the prepared solution into the GC-MS system. The sample is vaporized in the heated injection port.[16]

-

The volatile components are separated on a capillary GC column based on their boiling points and interactions with the stationary phase.

-

As the separated components elute from the column, they enter the mass spectrometer's ion source.

-

In the ion source, the molecules are ionized (typically by electron impact).

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio and detected.

-

The instrument's software records the mass spectrum for each eluting component.

Caption: Workflow for GC-MS analysis of a volatile organic compound.

Conclusion

The spectroscopic characterization of Pyridine, 2-(ethylthio)- using NMR, IR, and MS provides a comprehensive analytical profile of the molecule. While experimental NMR and IR data are not widely available, predictions based on sound chemical principles and data from related compounds offer a reliable framework for its identification. The mass spectrometry data confirms the molecular weight and provides insights into its fragmentation behavior. The protocols and interpretive guidance provided in this document serve as a valuable resource for scientists and researchers working with this and similar heterocyclic compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 412543, Pyridine, 2-(ethylthio)-. Retrieved from [Link].

- Silva, A. M. S., & Cavaleiro, J. A. S. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Heterocyclic Chemistry III (Vol. 1, pp. 131-187). Elsevier.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link].

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Gronneberg, T., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society, Perkin Transactions 2, (10), 1382-1386.

-

University of Regensburg. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link].

-

U.S. Environmental Protection Agency. (n.d.). Gas Chromatography Mass Spectrometry. Retrieved from [Link].

- Nowak, M. J., Lapinski, L., & Błoniarz, J. (1998). Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 54(5), 735-746.

- Pazderski, L., Sitkowski, J., Kozerski, L., Szłyk, E., & Wawer, I. (2007). Structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues or derivatives, and their Au(III) chloride complexes. Magnetic Resonance in Chemistry, 45(9), 747-754.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link].

-

Chemistry LibreTexts. (2022, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link].

- Bundhun, C. D., Seebola, T., Ramasami, P., & Bodige, S. G. (2019). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link].

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link].

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

Khan Academy. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. [Link].

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link].

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link].

-

InsideScientific. (2022, April 19). Infrared Spectroscopy for Biological and Biomedical Applications [Video]. YouTube. [Link].

-

Michigan State University. (n.d.). General Organic Compounds Screen. Retrieved from [Link].

-

Wikipedia. (2024, January 15). Gas chromatography–mass spectrometry. Retrieved from [Link].

- Andrisano, V., Dell'Erba, C., & Fini, A. (1979). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 57(11), 1340-1342.

-

Thermo Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. [Link].

-

Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link].

-

CEC. (2018, May 15). IR spectra of functional groups, IR bands of peptide and protein [Video]. YouTube. [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organomation.com [organomation.com]

- 6. Tables de déplacement chimique des impuretés en RMN [sigmaaldrich.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. jascoinc.com [jascoinc.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]

- 14. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 15. diverdi.colostate.edu [diverdi.colostate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-(Ethylthio)pyridine from 2-Mercaptopyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 2-(Ethylthio)pyridine

2-(Ethylthio)pyridine, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest in the pharmaceutical and agrochemical industries. The pyridine scaffold is a common motif in a vast array of bioactive molecules, and the introduction of a thioether linkage can profoundly influence a compound's physicochemical properties, metabolic stability, and biological activity.[1][2][3] As such, robust and efficient synthetic routes to 2-alkylthiopyridines are crucial for the exploration of new chemical entities in drug discovery and crop protection.[1][2][4] This guide provides a comprehensive overview of the synthesis of 2-(ethylthio)pyridine from 2-mercaptopyridine, focusing on the underlying chemical principles, a detailed experimental protocol, and practical insights for laboratory application.

I. Principles of Synthesis: A Thio-Williamson Approach

The synthesis of 2-(ethylthio)pyridine from 2-mercaptopyridine is a classic example of a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis tailored for the formation of a thioether bond. The core of this transformation lies in the S-alkylation of the thiol group of 2-mercaptopyridine.

The reaction proceeds in two conceptual steps:

-

Deprotonation: 2-Mercaptopyridine, being a thiol, is acidic and can be deprotonated by a suitable base to form a thiolate anion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The generated thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction. This results in the displacement of the halide leaving group and the formation of the desired C-S bond, yielding 2-(ethylthio)pyridine.

The choice of base and solvent is critical to ensure a high yield and minimize side reactions. A moderately strong base, such as sodium hydroxide or potassium hydroxide, is typically sufficient to deprotonate the thiol. The solvent should be able to dissolve both the reactants and facilitate the SN2 reaction; polar aprotic solvents like ethanol are often employed.

II. Reaction Workflow and Mechanism

The overall transformation can be visualized as a straightforward nucleophilic substitution process.

Caption: Workflow for the synthesis of 2-(ethylthio)pyridine.

The mechanism involves the formation of a pyridinethiolate anion, which then acts as the nucleophile in an SN2 reaction with the ethyl halide.

III. Detailed Experimental Protocol

This protocol is adapted from established procedures for the S-alkylation of similar heterocyclic thiols and represents a reliable method for the synthesis of 2-(ethylthio)pyridine.[5]

Materials and Reagents:

-

2-Mercaptopyridine

-

Ethyl iodide

-

Sodium hydroxide (NaOH)

-

Ethanol (absolute)

-

Chloroform or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-mercaptopyridine (1.0 equivalent) in absolute ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.0 equivalent) in a minimal amount of water. Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the sodium thiolate salt.

-

Alkylation: Add ethyl iodide (1.05 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and extract the aqueous layer with chloroform or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude 2-(ethylthio)pyridine can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

-

IV. Quantitative Data and Characterization

| Parameter | Value | Reference |

| Molecular Formula | C₇H₉NS | [6] |

| Molecular Weight | 139.22 g/mol | [6] |

| Typical Yield | >90% (based on similar reactions) | |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethyl group, a quartet for the methylene protons (CH₂) of the ethyl group, and signals in the aromatic region corresponding to the four protons of the pyridine ring.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show signals for the two carbons of the ethyl group and the five distinct carbons of the pyridine ring.

-

Mass Spectrometry (GC-MS): The mass spectrum typically shows the molecular ion peak (M⁺) at m/z = 139.[6]

V. Safety and Handling Precautions

-

2-Mercaptopyridine: Irritant. Causes skin and eye irritation. May cause respiratory tract irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl Iodide: Harmful if swallowed. Causes skin and eye irritation. May cause an allergic skin reaction and respiratory irritation. It is a suspected mutagen. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, wearing gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each chemical before use. The reaction should be carried out in a well-ventilated fume hood.

VI. Potential Side Reactions and Troubleshooting

The primary potential side reaction is the N-alkylation of 2-mercaptopyridine. However, due to the higher nucleophilicity of the thiolate anion compared to the pyridine nitrogen, S-alkylation is the major and generally exclusive pathway under these reaction conditions.

Troubleshooting:

-

Low Yield: Incomplete deprotonation of the thiol or loss of volatile ethyl iodide can lead to lower yields. Ensure the base is of good quality and the reaction is conducted under reflux to minimize the loss of the alkylating agent.

-

Impure Product: The primary impurity is likely unreacted 2-mercaptopyridine. Purification by vacuum distillation is generally effective in removing this starting material.

VII. Conclusion

The synthesis of 2-(ethylthio)pyridine from 2-mercaptopyridine via S-alkylation is a robust and high-yielding reaction that follows the principles of the Williamson thioether synthesis. By carefully controlling the reaction conditions and adhering to safety protocols, this valuable building block for the pharmaceutical and agrochemical industries can be efficiently prepared in the laboratory. The straightforward nature of the reaction and the ready availability of the starting materials make it an accessible and important transformation for synthetic chemists.

References

-

Beccalli, E. M., et al. (2021). Recent Advances in the Synthesis of Pyridine Derivatives. Organic & Biomolecular Chemistry, 19(30), 6535-6553. Available at: [Link]

-

Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. Available at: [Link]

-

Ivanova, G., et al. (2009). Efficient method for the synthesis of new [2-(alkylarylthio)ethyl]pyridines. Chemistry of Heterocyclic Compounds, 45(5), 586-591. Available at: [Link]

-

Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(1), 12-22. Available at: [Link]

-

PubChem. (n.d.). Pyridine, 2-(ethylthio)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Shaikh, A. A., et al. (2016). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. Journal of the Serbian Chemical Society, 81(12), 1405-1415. Available at: [Link]

-

Siddiqui, Z. N., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 441-447. Available at: [Link]

-

VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. Available at: [Link]

-

Yadav, J. S., et al. (2008). N-Chlorosuccinimide as a Versatile Reagent for the Sulfenylation of Ketones: A Simple and Convenient Method for the Synthesis of α-Ketothioethers. Synthesis, 2008(12), 1855-1858. Available at: [Link]

Sources

- 1. Commitment to Privacy - Virginia Commonwealth University [techtransfer.research.vcu.edu]

- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. Pyridine, 2-(ethylthio)- | C7H9NS | CID 412543 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of Pyridine, 2-(ethylthio)- in Common Laboratory Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of "Pyridine, 2-(ethylthio)-" (CAS No. 19006-76-9), a heterocyclic thioether of increasing interest in pharmaceutical and materials science research. Recognizing the critical need for robust and reliable data for successful experimental design and process development, this document synthesizes available information and established chemical principles to offer a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the predicted solubility profile of 2-(ethylthio)pyridine across a range of common laboratory solvents, investigates potential degradation pathways including hydrolysis, oxidation, and photodegradation, and provides detailed, field-proven experimental protocols for the empirical determination of these crucial physicochemical properties.

Introduction: The Significance of 2-(ethylthio)pyridine

"Pyridine, 2-(ethylthio)-", with the molecular formula C₇H₉NS and a molecular weight of 139.22 g/mol , is a substituted pyridine derivative characterized by an ethylthio group at the 2-position of the pyridine ring.[1] This structural motif imparts a unique combination of chemical properties, including potential for coordination chemistry via the pyridine nitrogen and the sulfur atom, and participation in various organic transformations. Its utility as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials, underscores the importance of a thorough understanding of its solution-phase behavior.

The successful application of 2-(ethylthio)pyridine in any experimental or manufacturing process is fundamentally dependent on its solubility and stability in the chosen solvent system. Inadequate solubility can lead to issues with reaction kinetics, purification, and formulation, while uncharacterized instability can result in the formation of impurities, loss of active compound, and potentially misleading experimental outcomes. This guide aims to provide a foundational understanding of these properties to mitigate such risks and facilitate the effective use of this versatile compound.

Solubility Profile of 2-(ethylthio)pyridine

A comprehensive understanding of a compound's solubility is paramount for its effective use in solution-based applications. While specific quantitative solubility data for 2-(ethylthio)pyridine is not extensively published, a reliable qualitative and semi-quantitative profile can be constructed based on its molecular structure and by analogy to similar compounds.

Predicted Solubility in Common Laboratory Solvents

The solubility of a solute is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. 2-(ethylthio)pyridine possesses both polar (the pyridine ring) and non-polar (the ethyl group) characteristics. The lone pair of electrons on the nitrogen atom of the pyridine ring can participate in hydrogen bonding as an acceptor, and the overall molecule has a dipole moment. The ethylthio group contributes to its lipophilicity.

Based on these structural features, the following solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility of 2-(ethylthio)-pyridine | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to Soluble | The pyridine nitrogen can act as a hydrogen bond acceptor with the hydroxyl groups of protic solvents. However, the non-polar ethyl group and the thioether moiety may limit high solubility in highly polar solvents like water. The closely related 2-(methylthio)pyridine is described as "slightly soluble" in water, suggesting a similar trend for the ethyl analog.[2] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with 2-(ethylthio)pyridine. The absence of strong hydrogen bonding networks in these solvents, compared to protic solvents, often facilitates the dissolution of moderately polar organic molecules. |

| Non-polar | Toluene, Hexane, Diethyl Ether | Soluble to Very Soluble | The non-polar ethyl group and the overall molecular structure allow for favorable van der Waals interactions with non-polar solvents. The related 2-(methylthio)pyridine is known to be soluble in common organic solvents like ethanol and ether.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds, including those with both polar and non-polar functionalities. |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility and obtain quantitative data, a standardized experimental protocol is essential. The following method provides a reliable approach for determining the solubility of 2-(ethylthio)pyridine in a given solvent.

-

Preparation:

-

Place a known, accurate mass of 2-(ethylthio)pyridine (e.g., 10 mg) into a clear glass vial with a magnetic stir bar.

-

Select the solvent to be tested and bring it to the desired experimental temperature (e.g., 25 °C).

-

-

Titration:

-

Add the selected solvent to the vial in small, precise increments (e.g., 100 µL) using a calibrated micropipette.

-

After each addition, cap the vial and agitate vigorously (e.g., using a vortex mixer or sonicator) for a set period (e.g., 2-5 minutes) to facilitate dissolution.

-

-

Observation:

-

Visually inspect the solution against a dark background to check for any undissolved solid particles.

-

Continue adding solvent incrementally until all the solid has completely dissolved, and the solution is clear.

-

-

Endpoint and Calculation:

-

Record the total volume of solvent added to achieve complete dissolution.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of 2-(ethylthio)pyridine (mg) / Total volume of solvent (mL)

-

Stability of 2-(ethylthio)pyridine in Solution

The stability of 2-(ethylthio)pyridine in solution is a critical parameter, as degradation can lead to the formation of impurities that may affect experimental results or the quality of a final product. The primary potential degradation pathways for this molecule are hydrolysis, oxidation, and photodegradation.

Potential Degradation Pathways

While the thioether linkage is generally more stable to hydrolysis than an ester or amide bond, it is not completely inert, particularly under harsh acidic or basic conditions. The pyridine ring itself is relatively stable to hydrolysis. The most likely point of hydrolytic attack would be the C-S bond, although this is generally not favored under typical laboratory conditions. The stability of related thiobarbiturates to hydrolysis has been studied, indicating that such degradation can occur, albeit under specific pH and temperature conditions.[3]

The thioether group is susceptible to oxidation. Common oxidizing agents, and even atmospheric oxygen over prolonged periods, can oxidize the sulfur atom to a sulfoxide and subsequently to a sulfone. The oxidation of thioethers is a well-documented chemical transformation.[4] The pyridine ring is generally resistant to oxidation, though strong oxidizing agents can lead to the formation of pyridine-N-oxide.

Aromatic compounds, including pyridine derivatives, can be susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. The energy from photons can promote electrons to higher energy states, leading to bond cleavage and the formation of reactive radical species. While specific photostability data for 2-(ethylthio)pyridine is unavailable, studies on other aromatic thioethers and pyridine derivatives suggest that photodegradation is a plausible pathway.[5][6]

The thermal stability of N-alkylpyridinium salts has been investigated, with decomposition temperatures generally above 300°C.[7] While 2-(ethylthio)pyridine is not a salt, this suggests that the pyridine ring itself is thermally robust. Degradation at elevated temperatures would likely involve the cleavage of the ethylthio side chain.

Experimental Protocol for Stability Assessment

A robust stability study involves subjecting the compound to a range of stress conditions and monitoring its concentration over time, along with the appearance of any degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution and sensitivity.

-

Method Development:

-

Develop a stability-indicating HPLC method capable of separating 2-(ethylthio)pyridine from its potential degradation products. This typically involves screening different columns, mobile phases, and detection wavelengths. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

-

Sample Preparation:

-

Prepare a stock solution of 2-(ethylthio)pyridine of known concentration in the desired solvent.

-

Aliquot this solution into several vials for each stress condition to be tested.

-

-

Stress Conditions:

-

Hydrolytic Stability: Adjust the pH of the solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 12 with NaOH) conditions. Maintain a neutral solution as a control. Incubate the samples at a controlled temperature (e.g., 40 °C).

-

Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the solution.

-

Photostability: Expose the solution to a controlled source of UV and visible light. Wrap a control sample in aluminum foil to protect it from light.

-

Thermal Stability: Store the solution at elevated temperatures (e.g., 50 °C, 70 °C) in the dark.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.

-

Analyze the samples by the developed HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of 2-(ethylthio)pyridine remaining at each time point relative to the initial concentration.

-

Identify and quantify any new peaks that appear in the chromatograms, which represent degradation products.

-

Plot the concentration of 2-(ethylthio)pyridine versus time to determine the degradation kinetics and calculate the half-life under each stress condition.

-

Summary and Recommendations

"Pyridine, 2-(ethylthio)-" is a versatile building block with a favorable solubility profile in a wide range of common laboratory solvents. It is predicted to be readily soluble in polar aprotic, non-polar, and chlorinated solvents, with moderate solubility in polar protic solvents.

The primary stability concerns for this compound are oxidation of the thioether group and potential photodegradation. While generally stable under neutral conditions, prolonged exposure to harsh acidic or basic media, oxidizing agents, or high-energy light may lead to degradation.

For researchers and drug development professionals, it is strongly recommended to:

-

Empirically determine the solubility of 2-(ethylthio)pyridine in the specific solvent system to be used for any critical application.

-

Conduct formal stability studies under relevant stress conditions if the compound is to be used in formulations or stored in solution for extended periods.

-

Store solutions of 2-(ethylthio)pyridine protected from light and in a cool environment to minimize the risk of degradation.

-

When using this compound in reactions, be mindful of the potential for oxidation, especially in the presence of oxidizing reagents or catalysts.

By following these guidelines and utilizing the experimental protocols detailed in this guide, scientists can confidently and effectively employ "Pyridine, 2-(ethylthio)-" in their research and development endeavors.

References

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 2-ethyl- (CAS 100-71-0). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 412543, Pyridine, 2-(ethylthio)-. Retrieved from [Link]

- Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341.

- uchowski, G., Tarsa, M., Stasiewicz-Urban, A., & Bojarski, J. (2005). Stability of 2-thiophenobarbital and its N-methyl derivatives in the presence of beta-cyclodextrin. Acta Poloniae Pharmaceutica, 62(5), 335-340.

- American Chemical Society. (2021). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. Organometallics.

- Inoue, Y., Hakushi, T., & Liu, Y. (2013). Topochemical control of the photodimerization of aromatic compounds by γ-cyclodextrin thioethers in aqueous solution. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 15-22.

- Plekhova, A. I., et al. (2018). Preparation, Thermal Properties, and Electrical Conductivity of Solutions of Pyridinium Ionic Liquids with Tetrachloroferrate Anion. Russian Journal of General Chemistry, 88(10), 2223-2229.

- Griesbeck, A. G., & Heckroth, H. (2002). Exploring Aromatic S-Thioformates as Photoinitiators. Photochemistry and Photobiology, 76(6), 613-618.

- Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 255-303). Springer.

- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.

- Terao, K., et al. (2007). The aqueous solubility and thermal stability of α-lipoic acid are enhanced by cyclodextrin. Bioscience, Biotechnology, and Biochemistry, 71(5), 1219-1225.

- Khan, I., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 1(1), 1-6.

- Mamiński, M., et al. (2015).

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

- Giese, M., et al. (2019). Alkylated Aromatic Thioethers with Aggregation-Induced Emission Properties-Assembly and Photophysics. Chemistry-An Asian Journal, 14(6), 814-820.

- Li, Y., et al. (2018). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 125, 11-18.

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 2-ethyl- (CAS 100-71-0). Retrieved from [Link]

- Kaczor, A. A., et al. (2011). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 16(12), 10185-10203.

- Occupational Safety and Health Administration. (1991). Pyridine (OSHA Method PV2295). U.S. Department of Labor.

- Moser, B. R., et al. (2018). Investigations on the Thermal Stability and Kinetics of Biolubricants Synthesized from Different Types of Vegetable Oils. Energies, 11(11), 3159.

- Lecomte, P., et al. (2024). Complete depolymerization of poly(ester-alt-thioether)s under mild conditions into AB functional monomers. Polymer Chemistry.

- Liu, Y., et al. (2016). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Molecules, 21(9), 1146.

- Fisher Scientific. (2025).

- Bhattacharjee, M., & Gupta, V. K. (1991). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. International Journal of Environmental Analytical Chemistry, 45(2), 127-134.

- Ji, X., et al. (2026). Radical S‐Adenosyl‐L‐Methionine Oxygenase DarE Forms Ether Bond via a Partially Delocalized. Journal of the American Chemical Society.

- Chen, Y., et al. (2021). Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Pol. Polymers, 13(17), 2875.

- Craft, N. E. (1992). Relative Solubility, Stability, and Absorptivity of Lutein and β-Carotene in Organic Solvents. Journal of Agricultural and Food Chemistry, 40(3), 431-434.

-

FooDB. (2010). Showing Compound 2-Ethylpyridine (FDB004395). Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Pyridine - Registration Dossier. Retrieved from [Link]

- Acree, W. E. (2016). IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. II. Alkenoic and Alkynoic Acids.

-

Pipzine Chemicals. (n.d.). Pyridine, 2-(Methylthio)- Manufacturer & Supplier in China. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29076, Pyridine, 2-(methylthio)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13386157, 2-(Methyldithio)Pyridine-N-Oxide. Retrieved from [Link]

Sources

- 1. Pyridine, 2-(ethylthio)- | C7H9NS | CID 412543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 2-(Methylthio)- Manufacturer & Supplier in China | Properties, Uses, Safety Data, High Purity 99% – Reliable Chemical Exporter [pipzine-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Aromatic S-Thioformates as Photoinitiators | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

Foreword: The Synthetic Versatility of the Ethylthio-Pyridine Scaffold

An In-Depth Technical Guide to the Reactivity Profile of the Ethylthio Group on a Pyridine Ring

In the landscape of modern medicinal and materials chemistry, the pyridine ring remains a cornerstone scaffold, present in a significant portion of FDA-approved drugs and functional materials.[1] Its unique electronic properties, characterized by the electron-withdrawing nature of the nitrogen heteroatom, impart a reactivity profile distinct from that of simple benzene derivatives. When substituted with a seemingly simple ethylthio (-SEt) group, the synthetic possibilities of the pyridine ring are dramatically expanded. This thioether moiety is not merely a passive substituent; it is an active, versatile, and strategically crucial functional handle.

This technical guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and drug development professional, providing a deep dive into the causality behind the reactivity of the ethylthio group on a pyridine ring. We will explore how this group can be manipulated through oxidation, targeted for substitution, or leveraged to direct reactions on the pyridine core. Each discussion is grounded in mechanistic principles and accompanied by field-proven protocols, ensuring that the insights provided are both theoretically sound and practically applicable in a laboratory setting. Our focus is on the "why"—the rationale behind choosing specific reagents and conditions to achieve desired synthetic outcomes with precision and control.

Core Reactivity at the Sulfur Center: A Gateway to Functionalization

The sulfur atom of the ethylthio group is the primary locus of initial reactivity. Its lone pairs of electrons make it nucleophilic and susceptible to oxidation, providing a reliable entry point for molecular elaboration.

Controlled Oxidation: From Sulfide to Sulfoxide and Sulfone